2-(1H-indol-1-yl)-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]acetamide
Description
This compound features a unique hybrid structure combining an indole moiety and a tetrahydroisoquinoline system linked via an acetamide group and a but-2-yn-1-yl spacer. Indole derivatives are widely studied for their biological activities, including interactions with neurotransmitter receptors and antioxidant properties . The tetrahydroisoquinoline scaffold is prominent in medicinal chemistry, particularly as a core structure for orexin receptor antagonists and cholinesterase inhibitors .
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-indol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c27-23(18-26-16-12-20-8-3-4-10-22(20)26)24-13-5-6-14-25-15-11-19-7-1-2-9-21(19)17-25/h1-4,7-10,12,16H,11,13-15,17-18H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTMDQHDPJUBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]acetamide typically involves multi-step organic reactions
Preparation of 3,4-dihydroisoquinoline: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde under acidic conditions to form the isoquinoline ring.
Introduction of the but-2-yn-1-yl group: This step often involves the use of alkylation reactions where a suitable alkyne is introduced to the isoquinoline derivative.
Coupling with indole derivative: The final step involves the coupling of the prepared intermediate with an indole derivative, typically through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and isoquinoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted indole or isoquinoline derivatives.
Scientific Research Applications
2-(1H-indol-1-yl)-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole and isoquinoline moieties allow the compound to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Pharmacological and Functional Comparisons
- Orexin Receptor Antagonism: Tetrahydroisoquinoline-acetamide hybrids () exhibit orexin-1 receptor antagonism, with Compound 51 showing IC₅₀ = 12 nM . The target compound’s butynyl spacer may enhance binding affinity compared to analogs with flexible linkers.
- Antioxidant Activity: Indole-acetamide derivatives in demonstrated significant ROS scavenging (e.g., 85% inhibition at 100 µM) via hydroxyimino groups, whereas the target compound’s activity remains unexplored .
- The target compound’s indole moiety may synergize with tetrahydroisoquinoline for dual-target activity .
Key Research Findings and Gaps
- Structural Optimization : The butynyl spacer in the target compound may reduce metabolic degradation compared to ether or alkyl linkers in analogs (e.g., ) .
- Unexplored Activities: While indole-tetrahydroisoquinoline hybrids are known for CNS activity, antioxidant and antihyperglycemic properties () remain to be tested for this compound.
- Synthetic Challenges : Low yields in bulky analogs () highlight the need for improved coupling strategies for scalable synthesis.
Biological Activity
The compound 2-(1H-indol-1-yl)-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]acetamide has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on available literature.
Synthesis
The synthesis of this compound typically involves the coupling of indole derivatives with tetrahydroisoquinoline structures. A common approach includes the use of various ketoamides and organomagnesium compounds to yield substituted tetrahydroisoquinolines, which can then be modified to form the target compound through acylation reactions. The reaction conditions often include the presence of catalytic agents such as p-toluenesulfonic acid or titanium(IV) isopropoxide to facilitate cyclization and improve yields .
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic areas:
1. Neuropharmacological Effects
Research indicates that derivatives of tetrahydroisoquinoline exhibit significant neuropharmacological activities. For instance, certain synthesized derivatives have shown promise as dopamine D2 receptor antagonists, which are crucial in the treatment of disorders like schizophrenia and Parkinson's disease . The indole moiety is also associated with serotonin receptor activity, suggesting a dual mechanism of action for this compound.
2. Anticonvulsant Properties
Studies have demonstrated that some tetrahydroisoquinoline derivatives possess anticonvulsant properties. These compounds were evaluated using animal models for their efficacy in reducing seizure activity, indicating potential applications in epilepsy treatment .
3. Cardiovascular Effects
The compound has been noted for its bradycardic effects in animal studies. Research involving isolated guinea pig heart preparations revealed that certain derivatives could modulate heart rate effectively, suggesting a potential role in managing cardiac conditions .
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of related compounds:
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Key Conditions | Reagents/Catalysts | Yield Optimization Tips |
|---|---|---|---|
| Indole activation | 0–5°C, anhydrous DCM | POCl₃, alkyl halides | Monitor pH to avoid overhalogenation |
| Acetamide coupling | RT, N₂ atmosphere | EDC, HOBt, DMF | Pre-activate carboxylate groups |
| Alkyne addition | 60°C, Pd(PPh₃)₄, CuI | Terminal alkyne, THF | Purify intermediates via column chromatography |
Basic: Which analytical techniques are prioritized for confirming molecular structure and purity?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., indole C-3 vs. C-1 coupling) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities ≥95% purity .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients .
Q. Table 2: Key Spectral Signatures
| Technique | Critical Peaks/Signals | Diagnostic Utility |
|---|---|---|
| ¹H NMR | δ 7.2–7.8 ppm (indole aromatic), δ 3.5–4.2 ppm (CH₂-N) | Confirms acetamide linkage |
| HRMS | m/z [M+H]⁺ calculated vs. observed | Validates molecular formula |
| IR | 1650 cm⁻¹ (amide I), 3300 cm⁻¹ (N-H stretch) | Ensures functional group integrity |
Basic: What in vitro assays are recommended for initial evaluation of biological activity?
Methodological Answer:
- Binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for targets like serotonin receptors (indole derivatives often interact with CNS targets) .
- Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram+/Gram- bacteria and fungi .
- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced: How can computational chemistry resolve contradictions in reaction mechanisms?
Methodological Answer:
Integrate quantum mechanical (QM) calculations (e.g., DFT) with experimental
Reaction path search : Use tools like GRRM or AFIR to identify transition states and intermediates .
Kinetic modeling : Compare computed activation energies with experimental Arrhenius plots to validate mechanisms .
Solvent effects : Apply COSMO-RS to simulate solvent interactions and optimize reaction conditions (e.g., DMF vs. THF) .
Case Study : Discrepancies in alkyne coupling yields were resolved by identifying a solvent-dependent Pd(0)/Pd(II) equilibrium using DFT .
Advanced: What strategies elucidate metabolic pathways and enzyme interactions?
Methodological Answer:
- CYP450 inhibition assays : Incubate with human liver microsomes + NADPH, quantify metabolites via LC-MS/MS .
- Molecular docking : Use AutoDock Vina to predict binding modes with CYP3A4/2D6 isoforms. Focus on hydrogen bonding with tetrahydroisoquinoline’s tertiary nitrogen .
- Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .
Q. Table 3: Metabolic Stability Parameters
| Parameter | Method | Key Findings |
|---|---|---|
| Intrinsic clearance | Microsomal t₁/₂ measurement | High clearance suggests hepatic metabolism |
| CYP inhibition | Fluorescent probe assays | Moderate inhibition of CYP2D6 (IC₅₀ = 8 µM) |
Advanced: How to monitor synthetic intermediates in real time?
Methodological Answer:
- LC-MS monitoring : Use inline LC-MS with electrospray ionization (ESI) to track intermediates during Sonogashira coupling .
- In situ IR spectroscopy : Probe reaction mixtures with attenuated total reflectance (ATR) probes to detect carbonyl intermediates (e.g., amide formation) .
- NMR kinetics : Stop-flow NMR captures transient intermediates in sub-minute timescales .
Best Practice : Optimize quenching protocols (e.g., rapid cooling to -78°C) to stabilize reactive alkyne intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
